Cas no 1330381-70-8 (N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride)

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride is a fluorinated benzothiazole derivative with a morpholine-containing side chain, designed for targeted pharmacological applications. Its structure combines a benzothiazole core, known for bioactivity, with a morpholine moiety, enhancing solubility and pharmacokinetic properties. The fluorine substitution at the 6-position improves metabolic stability and binding affinity, while the hydrochloride salt ensures consistent purity and handling. This compound is of interest in medicinal chemistry for its potential as a selective modulator in receptor-based studies. Its well-defined synthetic route and high purity make it suitable for research applications requiring precise molecular interactions.
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride structure
1330381-70-8 structure
Product name:N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
CAS No:1330381-70-8
MF:C22H25ClFN3O2S
MW:449.969206571579
CID:5473517
PubChem ID:44933519

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE
    • F2756-1305
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
    • AKOS026682982
    • 1330381-70-8
    • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride
    • N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
    • Inchi: 1S/C22H24FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-5,7-8,16H,6,9-15H2;1H
    • InChI Key: CLBQAFBRDCXCPF-UHFFFAOYSA-N
    • SMILES: Cl.S1C2C=C(C=CC=2N=C1N(C(CCC1C=CC=CC=1)=O)CCN1CCOCC1)F

Computed Properties

  • Exact Mass: 449.1340041g/mol
  • Monoisotopic Mass: 449.1340041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 528
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.9Ų

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2756-1305-5μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2756-1305-20μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2756-1305-50mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2756-1305-100mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2756-1305-20mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2756-1305-2μmol
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2756-1305-25mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2756-1305-3mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2756-1305-4mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2756-1305-40mg
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride
1330381-70-8 90%+
40mg
$140.0 2023-05-16

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride Related Literature

Additional information on N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride (CAS No: 1330381-70-8): A Comprehensive Overview

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride (CAS No: 1330381-70-8) is a specialized chemical compound that has garnered significant attention in pharmaceutical research and development. This compound, with its unique molecular structure combining a fluorinated benzothiazole core and a morpholine moiety, presents intriguing possibilities for medicinal chemistry applications.

The growing interest in fluorinated heterocyclic compounds like this one stems from their potential as bioactive molecules. Researchers are particularly focused on how the 6-fluoro-1,3-benzothiazol-2-yl group might influence the compound's interactions with biological targets, while the morpholin-4-yl ethyl side chain could enhance solubility and pharmacokinetic properties. These structural features make N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride a subject of intense study in drug discovery programs.

Recent scientific literature indicates that compounds containing both benzothiazole and morpholine fragments are being investigated for their potential in addressing various health challenges. While the specific applications of CAS 1330381-70-8 are still under investigation, analogous structures have shown promise in areas that align with current healthcare priorities, making this compound particularly relevant to contemporary research trends.

The hydrochloride salt form of this compound, as indicated by its full chemical name N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride, suggests improved stability and handling characteristics compared to its free base counterpart. This property is crucial for researchers who require consistent material for their experiments and development work.

From a synthetic chemistry perspective, the preparation of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride involves sophisticated organic transformations. The incorporation of fluorine at the 6-position of the benzothiazole ring requires careful consideration of reaction conditions and purification methods to ensure product quality and yield.

Analytical characterization of CAS 1330381-70-8 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods confirm the compound's identity and purity, which are essential parameters for research applications. The fluorine atom in the structure provides a useful handle for 19F NMR studies, offering researchers additional analytical options.

The pharmaceutical industry's current focus on targeted therapies and personalized medicine has increased demand for specialized building blocks like N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride. Medicinal chemists value such compounds for their potential to serve as starting points in the development of novel therapeutic agents with improved selectivity and reduced side effects.

In the context of drug discovery, the morpholine component of this compound is particularly noteworthy. This heterocycle frequently appears in approved drugs due to its favorable physicochemical properties and ability to modulate biological activity. When combined with the fluorobenzothiazole scaffold, it creates a molecular architecture that may interact with biological targets in unique ways.

Quality control for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride follows stringent protocols to ensure batch-to-batch consistency. Specifications typically include purity assessments by HPLC, residual solvent analysis, and confirmation of the hydrochloride salt stoichiometry. These measures are critical for researchers who rely on reproducible material for their studies.

The storage and handling of CAS 1330381-70-8 require standard laboratory precautions appropriate for research chemicals. While not classified as hazardous under normal conditions, proper procedures should be followed to maintain compound integrity and ensure safe laboratory practices. The hydrochloride salt form generally offers improved stability compared to free bases.

Current market trends show increasing demand for fluorinated pharmaceutical intermediates like N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride. The incorporation of fluorine atoms into drug candidates remains a prominent strategy in medicinal chemistry, driving interest in building blocks that facilitate this approach.

Research publications and patent literature continue to explore compounds structurally related to CAS 1330381-70-8, particularly in contexts that align with modern drug discovery paradigms. These include investigations into targeted protein degradation, allosteric modulation, and other contemporary approaches to therapeutic intervention.

The synthesis scale-up of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride presents interesting challenges for process chemists. Optimization of fluorination steps and salt formation conditions are among the key considerations for producing this compound at larger scales while maintaining quality and cost-effectiveness.

As the pharmaceutical industry continues to evolve, specialized intermediates like CAS 1330381-70-8 play increasingly important roles in drug discovery pipelines. Their value lies not only in their current applications but also in their potential to enable future breakthroughs in medicinal chemistry and therapeutic development.

Looking ahead, the scientific community anticipates growing interest in fluorinated benzothiazole derivatives and their applications. Compounds such as N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride are well-positioned to contribute to these developments, offering researchers versatile tools for exploring new chemical space in drug design.

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